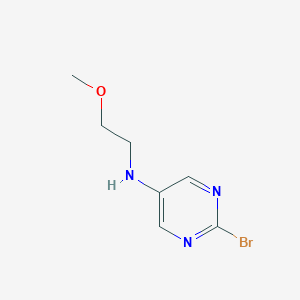
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 2-position and a methoxyethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- typically involves the bromination of 2-aminopyrimidine followed by the introduction of the methoxyethyl group. One common method includes:
Bromination: 2-aminopyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 2-bromo-5-aminopyrimidine.
Alkylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride in ether.
Major Products:
- Substituted pyrimidines with various functional groups.
- Pyrimidine N-oxides.
- De-brominated pyrimidines.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery for its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying enzyme activities and protein interactions.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Agriculture: Potential use in the development of agrochemicals for pest control.
Wirkmechanismus
The mechanism by which 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxyethyl group can enhance its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-aminopyrimidine: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
2-Bromo-5-methylaminopyrimidine: Contains a methyl group instead of a methoxyethyl group, which may affect its reactivity and interactions.
5-Bromo-N,N-dimethoxyethyl-2-pyrimidinamine: Similar structure but with two methoxy groups, potentially altering its chemical properties and applications.
Eigenschaften
Molekularformel |
C7H10BrN3O |
|---|---|
Molekulargewicht |
232.08 g/mol |
IUPAC-Name |
2-bromo-N-(2-methoxyethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10BrN3O/c1-12-3-2-9-6-4-10-7(8)11-5-6/h4-5,9H,2-3H2,1H3 |
InChI-Schlüssel |
LWKVBKWRICWJQR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=CN=C(N=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



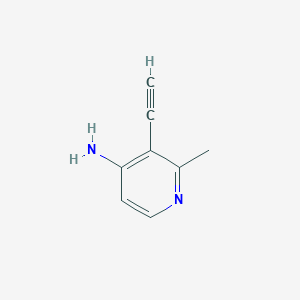
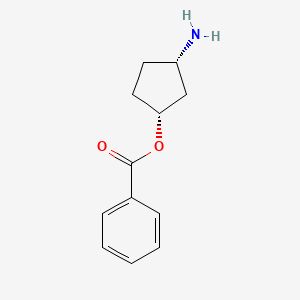

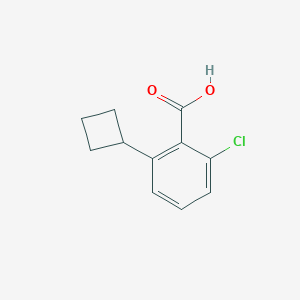
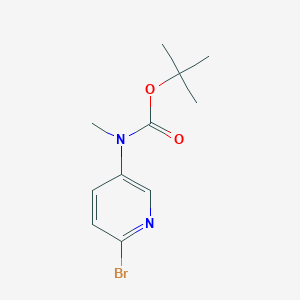
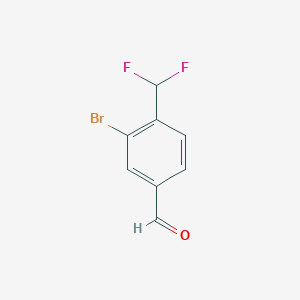
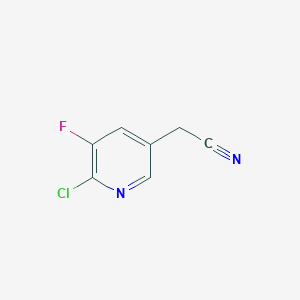




![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
